molecular formula C8H8N2O B1316495 6-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 80862-08-4

6-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1316495
CAS RN: 80862-08-4
M. Wt: 148.16 g/mol
InChI Key: NJYHZMQGTQOAJJ-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[3,2-c]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .


Synthesis Analysis

The synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones has been reported in the literature . The starting reagents in the first stage of the synthesis were 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones and 1,2-dibromoethane .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with a methoxy group attached .


Chemical Reactions Analysis

6-Methoxy-1H-pyrrolo[3,2-c]pyridine is an inhibitor of cellular RNA polymerase II and has been shown to inhibit the replication of hepatitis B virus in vitro . This drug also selectively inhibits the activity of Gapdh, which is an enzyme necessary for the synthesis of DNA .


Physical And Chemical Properties Analysis

6-Methoxy-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 148.16 . It is a solid at room temperature and should be stored in a dry, inert atmosphere .

Scientific Research Applications

1. Pharmaceuticals and Medicinal Chemistry

  • Pyrrolopyridine derivatives, including 6-methoxy-1H-pyrrolo[3,2-c]pyridine, have a broad spectrum of pharmacological properties, which is why new compounds containing this scaffold are being developed .
  • These derivatives have been studied as analgesic and sedative agents . They can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
  • The methods of application or experimental procedures involve the synthesis of these compounds and their testing in various biological assays .
  • The outcomes of these studies have shown that these compounds can effectively reduce blood glucose levels, making them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

2. Cancer Therapy

  • Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .
  • The methods of application involve the synthesis of these compounds and their testing in various cancer cell lines .
  • The outcomes of these studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .

3. Antiviral and Anticholinesterase Activities

  • Pyridine-containing compounds, including pyrrolopyridine derivatives, have been studied for their antiviral and anticholinesterase activities .
  • These compounds have been synthesized and tested in various biological assays .
  • The outcomes of these studies have shown that these compounds can effectively inhibit viral replication and cholinesterase activity .

4. Antimalarial and Antimicrobial Activities

  • Pyridine-containing compounds have also been studied for their antimalarial and antimicrobial activities .
  • These compounds have been synthesized and tested against various strains of malaria parasites and microbes .
  • The outcomes of these studies have shown that these compounds can effectively inhibit the growth of malaria parasites and microbes .

5. Antiviral and Anticholinesterase Activities

  • Pyridine-containing compounds, including pyrrolopyridine derivatives, have been studied for their antiviral and anticholinesterase activities .
  • These compounds have been synthesized and tested in various biological assays .
  • The outcomes of these studies have shown that these compounds can effectively inhibit viral replication and cholinesterase activity .

6. Antimalarial and Antimicrobial Activities

  • Pyridine-containing compounds have also been studied for their antimalarial and antimicrobial activities .
  • These compounds have been synthesized and tested against various strains of malaria parasites and microbes .
  • The outcomes of these studies have shown that these compounds can effectively inhibit the growth of malaria parasites and microbes .

Safety And Hazards

The safety data sheet for 6-Methoxy-1H-pyrrolo[3,2-c]pyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYHZMQGTQOAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511793
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1H-pyrrolo[3,2-c]pyridine

CAS RN

80862-08-4
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OK Onajole, M Pieroni, SK Tipparaju… - Journal of medicinal …, 2013 - ACS Publications
Tuberculosis (TB) remains one of the leading causes of mortality and morbidity worldwide, with approximately one-third of the world’s population infected with latent TB. This is further …
Number of citations: 140 pubs.acs.org

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